molecular formula C10H11F3N2O3 B3040137 N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline CAS No. 161605-63-6

N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline

Cat. No. B3040137
CAS RN: 161605-63-6
M. Wt: 264.2 g/mol
InChI Key: KYEGXXPRPYEOEU-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1183236-47-6 . It has a molecular weight of 264.2 . The IUPAC name for this compound is N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline .


Molecular Structure Analysis

The InChI code for “N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline” is 1S/C10H11F3N2O3/c1-18-5-4-14-9-3-2-7(15(16)17)6-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Nonlinear Optics and Polymer Synthesis

The compound has been utilized in the synthesis of polymers for nonlinear optics. Schiff bases containing a nitrothienyl group as an acceptor and an oxyphenyl group as a donor, similar in structure to N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline, have been synthesized and shown to be useful for nonlinear optical applications (Bagheri & Entezami, 2002).

Spectroscopic and Theoretical Study

N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline and its derivatives have been the subject of spectroscopic studies, providing insights into their vibrational, geometrical, and electronic properties. This research contributes to a deeper understanding of the molecule's behavior under different conditions (Finazzi et al., 2003).

Application in Electrophotography

The compound has been explored in the field of electrophotography. N-(Nitrofluorenylidene)anilines, which are related to N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline, have shown promise as electron transport materials in positive charge electrophotography, exhibiting stability and compatibility with certain polymers (Matsui et al., 1993).

Liquid Crystal Research

Research into liquid crystals has included derivatives of N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline. These studies have led to the development of new materials with stable smectic phases and potential applications in liquid crystal displays and other technologies (Miyajima et al., 1995).

Antimicrobial and Chemical Reactivity Studies

The compound has been studied for its structural, vibrational, and chemical properties, including antimicrobial activity. These studies provide valuable information for potential applications in the pharmaceutical industry (Subi et al., 2022).

Electrochromic Materials

N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline derivatives have been used in the development of novel electrochromic materials. These materials exhibit properties suitable for applications in the near-infrared region, such as high optical contrasts and fast switching speeds (Li et al., 2017).

properties

IUPAC Name

N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c1-18-5-4-14-8-3-2-7(10(11,12)13)6-9(8)15(16)17/h2-3,6,14H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEGXXPRPYEOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197313
Record name N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline

CAS RN

161605-63-6
Record name N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161605-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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